1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound features a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group at the 7-position and a 2-methoxyphenyl ethanone moiety at the 1-position. The 2-methoxyphenyl group enhances lipophilicity, while fluorine atoms modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2S/c1-25-18-5-3-2-4-14(18)12-20(24)23-9-8-19(26-11-10-23)16-13-15(21)6-7-17(16)22/h2-7,13,19H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRAEVCYMRSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic synthesis. A common route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the difluorophenyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of automated reactors and advanced purification techniques like chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or amines.
Scientific Research Applications
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Ethanone Moiety
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
- Molecular Formula: C₂₀H₁₉F₂NO₃S (mass: 391.43 g/mol)
- Key Differences : Replaces the 2-methoxyphenyl group with a benzodioxole ring.
2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Key Differences : Substitutes the methoxy group with a benzyloxy moiety.
- Implications : The benzyloxy group significantly enhances lipophilicity (logP ~3.5 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility. Metabolic stability may decrease due to susceptibility to oxidative cleavage .
Core Ring System Modifications
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Molecular Formula : C₂₉H₂₁F₂N₃O₃S₂ (mass: 585.62 g/mol)
- Key Differences : Replaces the thiazepane ring with a triazole-sulfonylphenyl system.
- Implications : The triazole ring introduces rigidity and hydrogen-bonding capacity, while the sulfonyl group enhances polarity. The 2,4-difluorophenyl substitution (vs. 2,5-difluoro in the target compound) may alter steric interactions in receptor binding .
Methoxyphenyl-Containing Analogs (JWH Series)
JWH-250 (1-(1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone)
- Molecular Formula: C₂₂H₂₅NO₂ (mass: 335.44 g/mol)
- Key Differences : Features an indole core instead of thiazepane and lacks fluorine atoms.
- Implications: The indole moiety and pentyl chain confer cannabinoid receptor affinity, but the absence of fluorine reduces metabolic stability. The 2-methoxyphenyl group is retained, suggesting shared electronic properties with the target compound .
Data Table: Structural and Physicochemical Comparisons
Biological Activity
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, a synthetic organic compound, is notable for its unique structural features, including a thiazepane ring and aromatic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H21F2NO2S
- Molecular Weight : 375.45 g/mol
- CAS Number : 1705726-67-5
The compound's structure features:
- A thiazepane ring , contributing to its cyclic nature and potential interactions with biological targets.
- Difluorophenyl and methoxyphenyl groups that enhance lipophilicity and possibly influence its pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve:
- Interaction with specific enzymes or receptors , leading to modulation of various biological pathways.
- Potential inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antiproliferative Effects
A study evaluated the antiproliferative effects of various thiazepane derivatives, including this compound, against a panel of cancer cell lines. The results indicated that:
- The compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and Molt/4).
- IC50 values were reported in the low micromolar range, suggesting potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.05 | Induction of apoptosis via ROS production |
| Molt/4 | 0.03 | Cell cycle arrest at G2/M phase |
| L1210 (murine) | 0.07 | Inhibition of microtubule formation |
Apoptosis Induction
The compound was shown to induce apoptosis in cancer cells through:
- Mitochondrial dysfunction , characterized by changes in mitochondrial membrane potential.
- Caspase activation , particularly caspase-3, indicating the involvement of the intrinsic apoptotic pathway.
Reactive Oxygen Species (ROS) Production
Significant increases in ROS levels were observed following treatment with the compound. This suggests that oxidative stress may play a critical role in mediating its anticancer effects.
Case Study 1: In Vivo Efficacy
In a murine model of cancer, administration of the compound led to:
- A reduction in tumor size compared to control groups.
- Improved survival rates among treated animals, supporting its potential as an effective therapeutic agent.
Case Study 2: Pharmacokinetics and Safety
A pharmacokinetic study highlighted:
- Rapid absorption with a half-life suitable for therapeutic use.
- Minimal toxicity at therapeutic doses, indicating a favorable safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
